

# SP4206: Application Notes and Protocols for Autoimmune Disease Models

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## Compound of Interest

Compound Name: ST4206

Cat. No.: B15569156

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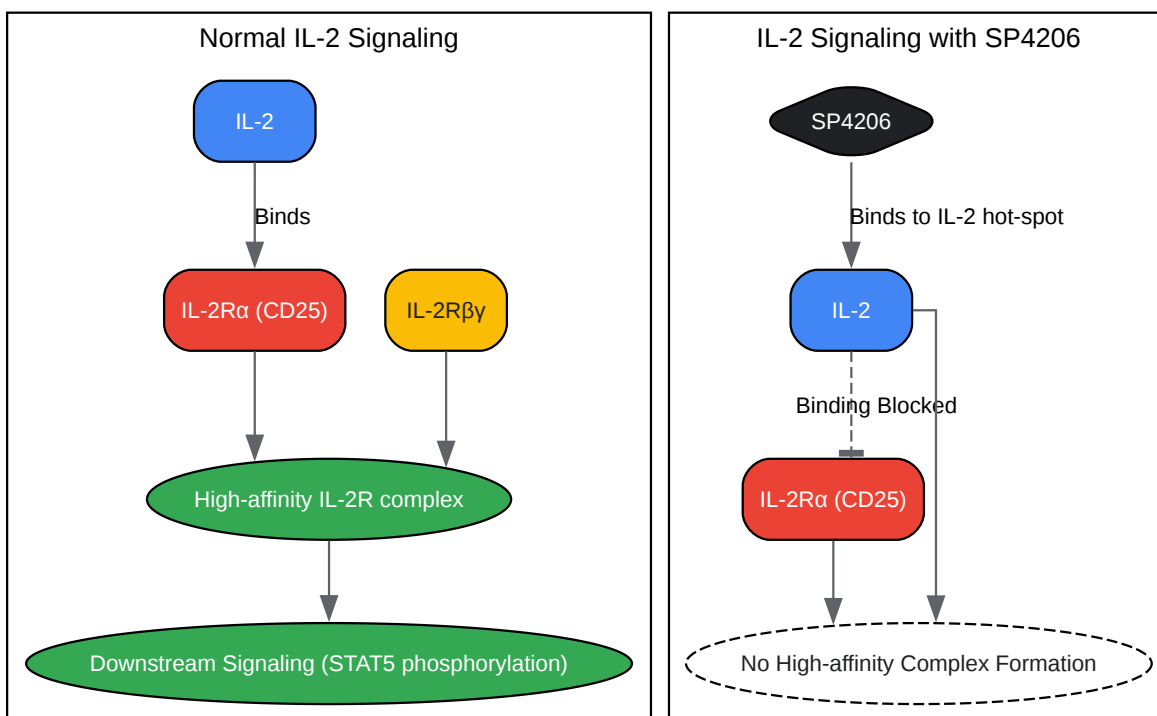
For Researchers, Scientists, and Drug Development Professionals

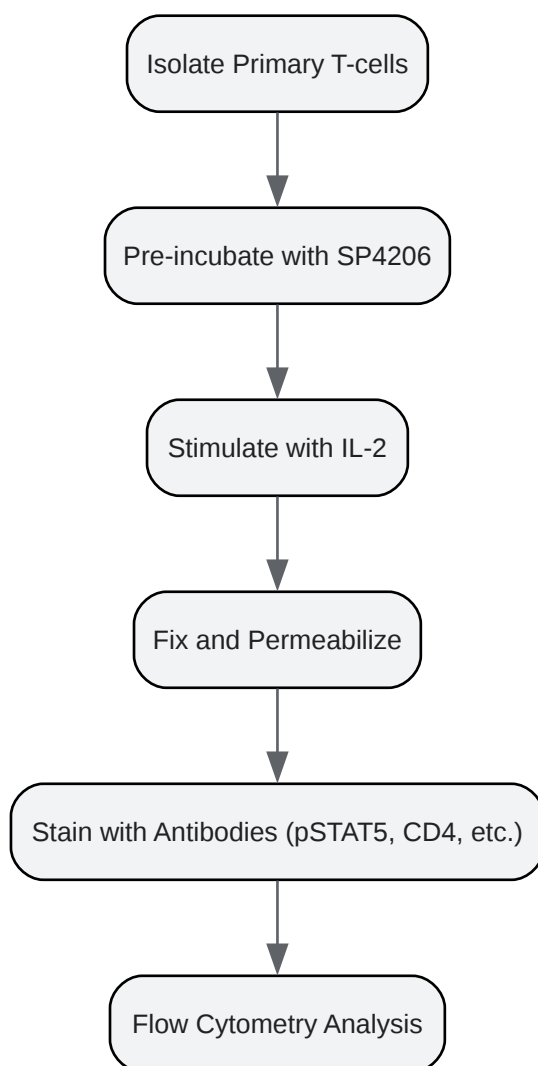
## Introduction

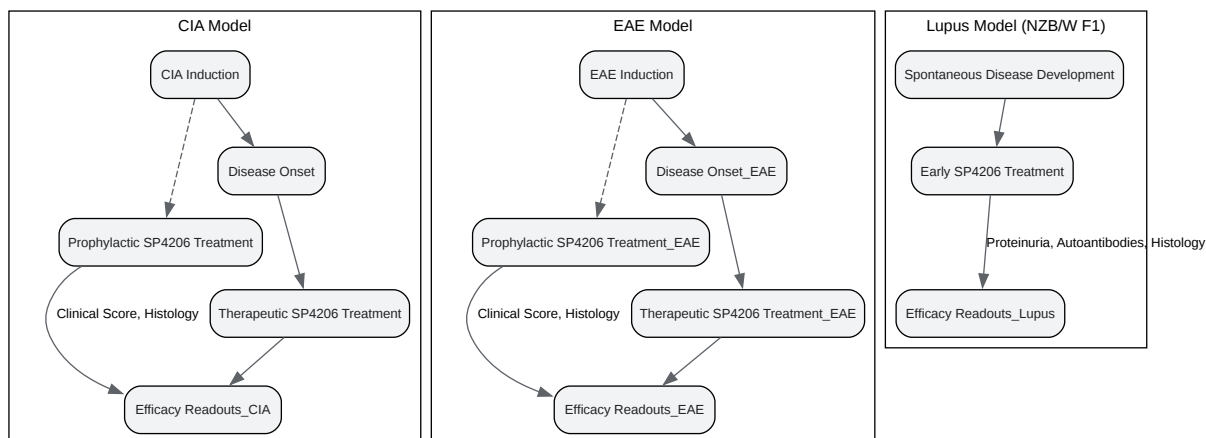
SP4206 is a novel small molecule inhibitor that targets the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2R $\alpha$  (CD25).[1][2] By binding with high affinity to a critical "hot-spot" on IL-2, SP4206 competitively inhibits the formation of the high-affinity IL-2 receptor complex, a crucial step in the potentiation of IL-2 signaling.[1][2] This targeted disruption of the IL-2 pathway presents a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions characterized by excessive IL-2 signaling. This document provides detailed application notes, experimental protocols for in vitro characterization, and general protocols for evaluating the efficacy of compounds like SP4206 in established autoimmune disease models.

## Mechanism of Action: IL-2/IL-2R $\alpha$ Inhibition

SP4206 functions as a direct antagonist of the IL-2 signaling pathway. It physically occludes the binding site of IL-2R $\alpha$  on the IL-2 molecule, preventing the formation of the high-affinity IL-2 receptor complex (IL-2R $\alpha\beta\gamma$ ).[1] This inhibition is competitive and characterized by a high affinity, with a dissociation constant (Kd) of approximately 70 nM for wild-type human IL-2.[1] The efficacy of SP4206 stems from its ability to target key "hot-spot" residues on the surface of IL-2 that are essential for IL-2R $\alpha$  binding.[1]







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## References

- 1. Early Treatment of Interleukin-33 can Attenuate Lupus Development in Young NZB/W F1 Mice [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
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